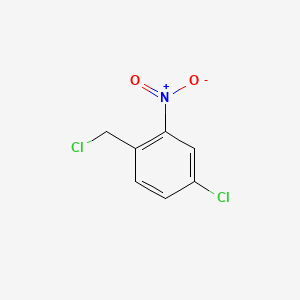

4-Chloro-2-nitrobenzyl chloride

描述

Introduction to 4-Chloro-2-nitrobenzyl Chloride

Chemical Identity and Nomenclature

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established benzene derivative naming conventions. The primary IUPAC name is 4-chloro-1-(chloromethyl)-2-nitrobenzene, which accurately describes the substitution pattern on the benzene ring. Alternative systematic nomenclature includes 1-chloro-3-(chloromethyl)-5-nitrobenzene, reflecting different numbering conventions while maintaining structural accuracy. The systematic naming approach emphasizes the benzene core structure with specific positional indicators for the chlorine atoms and nitro group substituents.

The nomenclature development reflects the compound's structural complexity, incorporating both halogen and nitro functional groups. The systematic approach ensures unambiguous identification across different chemical databases and regulatory frameworks. Historical naming conventions have included descriptive terms such as alpha,4-dichloro-2-nitrotoluene, which emphasizes the toluene derivative nature of the compound. These alternative names maintain scientific validity while providing different perspectives on the molecular architecture and substitution patterns.

CAS Registry and Alternative Identifiers

The Chemical Abstracts Service registry number 938-71-6 serves as the primary unique identifier for this compound across global chemical databases. This CAS number provides unambiguous identification regardless of nomenclature variations or regional naming differences. The molecular formula C7H5Cl2NO2 corresponds to a molecular weight of 206.02 grams per mole, establishing fundamental quantitative parameters for analytical and synthetic applications.

Database identifiers extend beyond the primary CAS number to include specialized chemical information systems. The PubChem compound identifier CID 598399 facilitates access to comprehensive chemical property data and research literature. The MDL number MFCD00007216 provides additional database cross-referencing capabilities for commercial and research applications. The InChI key OMPHLGROCARZOU-UHFFFAOYSA-N offers a standardized molecular structure representation compatible with modern chemical informatics systems.

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 938-71-6 |

| Molecular Formula | C7H5Cl2NO2 |

| Molecular Weight | 206.02 g/mol |

| PubChem CID | 598399 |

| MDL Number | MFCD00007216 |

| InChI Key | OMPHLGROCARZOU-UHFFFAOYSA-N |

Structural Isomerism and Tautomeric Forms

The structural framework of this compound exhibits specific positional isomerism characteristics inherent to substituted benzene derivatives. The compound represents one specific regioisomer among possible chloronitrobenzyl chloride derivatives, with distinct chlorine atom positioning at the 4-position of the benzene ring and chloromethyl substitution at the 1-position. This particular substitution pattern creates unique electronic and steric properties that distinguish it from alternative positional isomers.

Tautomeric equilibria considerations for this compound primarily involve the nitro group functionality, though the specific structural arrangement minimizes significant tautomeric contributions under standard conditions. The electron-withdrawing effects of both chlorine substituents and the nitro group create a stabilized aromatic system with limited propensity for alternative tautomeric forms. The chloromethyl functionality maintains its structural integrity without participating in significant tautomeric rearrangements, contributing to the compound's overall stability profile.

Conformational analysis reveals that the chloromethyl side chain can adopt different rotational conformations relative to the benzene ring plane. These conformational variations influence intermolecular interactions and crystalline packing arrangements without constituting true tautomeric forms. The energy barriers associated with rotation around the benzene-chloromethyl bond are relatively low, allowing for dynamic conformational equilibria at ambient temperatures.

Molecular Architecture

Crystallographic Data and Bond Angles

The crystallographic structure of this compound reveals characteristic bond lengths and angles consistent with substituted aromatic compounds. The benzene ring maintains planarity with typical carbon-carbon bond lengths approximating 1.39 Angstroms, while the carbon-chlorine bonds exhibit standard lengths of approximately 1.75 Angstroms for aromatic chlorine substitution. The nitro group demonstrates characteristic nitrogen-oxygen bond lengths and maintains near-coplanarity with the aromatic ring system.

Structural analysis indicates that the chloromethyl substituent adopts a staggered conformation relative to the benzene ring to minimize steric interactions with adjacent substituents. The carbon-chlorine bond length in the chloromethyl group typically measures approximately 1.78 Angstroms, consistent with sp3 hybridized carbon-chlorine bonds. The compound exhibits a melting point range of 38-44 degrees Celsius, reflecting the crystalline packing efficiency and intermolecular interaction strength.

The crystal structure demonstrates intermolecular hydrogen bonding interactions involving the nitro group oxygen atoms and nearby hydrogen atoms from adjacent molecules. These weak interactions contribute to the overall crystal stability and influence the observed melting point characteristics. The packing arrangement optimizes van der Waals interactions while accommodating the steric requirements of the multiple substituents.

Electron Density Distribution Patterns

Electron density analysis reveals significant electronic effects arising from the combined influence of chlorine and nitro substituents on the benzene ring system. The nitro group at the 2-position functions as a strong electron-withdrawing substituent, creating regions of reduced electron density on the aromatic ring. This electron withdrawal activates the ring toward nucleophilic aromatic substitution reactions while deactivating it toward electrophilic substitution processes.

The chlorine atom at the 4-position contributes both inductive electron withdrawal and resonance electron donation effects. The net result creates a complex electron density distribution pattern with alternating regions of electron-rich and electron-poor character around the benzene ring perimeter. These electronic effects influence the compound's reactivity profile and interaction potential with various chemical reagents and catalytic systems.

Quantum mechanical calculations suggest that the chloromethyl carbon atom exhibits partial positive character due to the electron-withdrawing influence of the attached chlorine atom. This polarization enhances the carbon atom's susceptibility to nucleophilic attack, contributing to the compound's utility as an alkylating agent in synthetic transformations. The overall dipole moment of the molecule reflects the asymmetric distribution of electron density resulting from the multiple polar substituents.

Torsional Strain Analysis

Torsional strain considerations in this compound primarily involve the relative orientations of the nitro group and chloromethyl substituent with respect to the benzene ring plane. The nitro group typically adopts a nearly coplanar arrangement with the aromatic ring to maximize resonance stabilization, though slight deviations from planarity may occur due to steric interactions with adjacent substituents. These minor torsional adjustments optimize the balance between resonance stabilization and steric strain minimization.

The chloromethyl group exhibits greater conformational flexibility, with rotational barriers around the benzene-carbon bond being relatively low. Computational studies suggest that the preferred conformation positions the chloromethyl group to minimize steric clash with the nitro group while maintaining favorable electronic interactions. The torsional energy profile indicates multiple low-energy conformations separated by modest energy barriers, allowing for dynamic conformational interconversion at ambient temperatures.

Intermolecular torsional effects become significant in crystalline phases, where packing constraints may force individual molecules to adopt conformations that deviate from their gas-phase preferred geometries. These crystal packing effects contribute to the observed melting point and influence the compound's solid-state reactivity characteristics. The overall torsional strain energy remains relatively low, contributing to the compound's thermal stability and ease of handling.

Historical Development

属性

IUPAC Name |

1-chloro-3-(chloromethyl)-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIQAXWMONJLNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10917913 | |

| Record name | 1-Chloro-3-(chloromethyl)-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-71-6 | |

| Record name | alpha,4-Dichloro-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-(chloromethyl)-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Synthesis and Preparation

4-Chloro-2-nitrobenzyl chloride can be synthesized through various methods, often involving the chlorination of nitrobenzene derivatives. One notable synthetic route involves the use of palladium catalysts in a phase transfer system, which enhances yield and reduces environmental impact .

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. It has been used in the preparation of:

- 3-Iodothyronamine : This compound has shown potential as a hypothermic agent, demonstrating significant biological activity .

Nucleophilic Substitution Reactions

Research has demonstrated that this compound can undergo nucleophilic substitution reactions with primary amines, making it valuable for synthesizing amine derivatives. Studies have measured second-order rate constants for these reactions, indicating its reactivity profile and potential applications in organic synthesis .

Chemical Intermediates

The compound is extensively used as a chemical intermediate in the production of various colorants and agrochemicals. Its derivatives are involved in synthesizing fungicides like Boscalid, highlighting its significance in agricultural chemistry .

Case Studies

作用机制

The mechanism by which 4-Chloro-2-nitrobenzyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of a new compound. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

相似化合物的比较

Comparison with Structurally Similar Benzyl Derivatives

Substituent Effects on Reactivity and Stability

The reactivity of benzyl halides is modulated by substituents on the aromatic ring. Below is a comparative analysis of 4-chloro-2-nitrobenzyl chloride with related compounds:

Thermal and Chemical Stability

- Electron-deficient benzyl alcohols, such as 4-chloro-2-nitrobenzyl alcohol (melting point: 90–92°C), exhibit slower oxidation rates under CuI/ABNO catalysis compared to less electron-deficient analogs .

Analytical Methods

- 4-Chloro-2-nitrobenzyl alcohol can be analyzed via reverse-phase HPLC (Newcrom R1 column) using acetonitrile/water/phosphoric acid mobile phases, adaptable for mass spectrometry by substituting phosphoric acid with formic acid .

- Oxidation of the alcohol derivative with pyridinium chlorochromate yields 4-chloro-2-nitrobenzaldehyde, highlighting the reducible nature of the benzyl alcohol group .

Hazard Classification

生物活性

4-Chloro-2-nitrobenzyl chloride (C7H5Cl2NO2) is a chemical compound that has garnered attention due to its potential biological activities and applications in pharmaceuticals. This article explores the biological activity of this compound, highlighting its mechanisms, toxicity, and relevance in medicinal chemistry.

- Molecular Formula : C7H5Cl2NO2

- Molecular Weight : 206.03 g/mol

- CAS Number : 938-71-6

This compound is characterized by the presence of both a chloro and a nitro group on the benzyl ring, which can significantly influence its reactivity and biological interactions.

- Antimicrobial Properties :

- Pharmaceutical Intermediacy :

- Potential Cytotoxicity :

Toxicity and Safety

This compound is classified as hazardous due to its potential toxicity upon exposure. Studies have shown that long-term exposure to similar compounds can lead to adverse health effects, including skin irritation and respiratory issues . Personal exposure studies have recorded significant levels of chloronitrobenzene in occupational settings, indicating a need for protective measures during handling .

Case Studies

- Occupational Exposure :

- Pharmacological Research :

Data Table: Biological Activity Overview

准备方法

Chlorination of 4-Chloro-2-nitrobenzyl Alcohol

One of the most direct and commonly employed methods for synthesizing 4-chloro-2-nitrobenzyl chloride is the chlorination of 4-chloro-2-nitrobenzyl alcohol. This method involves the conversion of the benzyl alcohol group to the corresponding benzyl chloride.

- Reagents and Conditions: Phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) is used as the chlorinating agent, often in an inert solvent such as chloroform or under reflux conditions.

- Reaction Time and Temperature: Typically, the reaction proceeds for about 1 hour at ambient temperature or under reflux depending on the chlorinating agent.

- Yield: Approximately 58% yield has been reported using phosphorus pentachloride in chloroform at ambient temperature for 1 hour.

| Parameter | Details |

|---|---|

| Starting Material | 4-Chloro-2-nitrobenzyl alcohol |

| Chlorinating Agent | Phosphorus pentachloride (PCl5) |

| Solvent | Chloroform |

| Temperature | Ambient |

| Reaction Time | 1 hour |

| Yield | 58% |

This method is straightforward and suitable for laboratory-scale synthesis but may require careful handling of reagents due to their corrosive nature.

Nitration of 4-Chlorotoluene Followed by Chlorination

Another route involves the nitration of 4-chlorotoluene to introduce the nitro group at the 2-position, followed by chlorination of the methyl group to yield the benzyl chloride.

- Nitration Step: 4-Chlorotoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid at temperatures below 50°C to avoid over-nitration.

- Chlorination Step: The methyl group is then chlorinated using reagents such as thionyl chloride or phosphorus trichloride under reflux.

- Industrial Application: This method is adaptable to continuous flow processes, enhancing product consistency and yield for industrial production.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration | HNO3/H2SO4, <50°C | Controls degree of nitration |

| Chlorination | SOCl2 or PCl3, reflux | Converts methyl to benzyl chloride |

| Scale | Laboratory to industrial | Continuous flow possible |

This two-step approach is advantageous for larger scale synthesis, allowing better control over substitution patterns.

Ring Chlorination of 4-Nitroalkylbenzenes (Friedel-Crafts Catalysis)

A more specialized method involves the ring chlorination of 4-nitroalkylbenzenes using elemental chlorine or chlorine-releasing compounds in the presence of Friedel-Crafts catalysts and sulfur-containing aromatic co-catalysts.

- Catalysts: Lewis acids such as FeCl3 or SbCl3 serve as Friedel-Crafts catalysts, while diaryl sulfides act as co-catalysts to improve selectivity.

- Reaction Conditions: The reaction is carried out in the liquid phase, typically between the melting point of the substrate and 120°C.

- Selectivity and Yield: High selectivity for the 2-chloro-4-nitroalkylbenzene is achieved, with yields up to 94% reported when using diaryl sulfide co-catalysts.

- Mechanism: The process favors electrophilic aromatic substitution at the ortho position relative to the methyl group, guided by substituent effects.

| Chlorine Added (mol %) | 4-Nitrotoluene (%) | 2-Chloro-4-nitrotoluene (%) | Selectivity (%) |

|---|---|---|---|

| 98.2 | 16.07 | 82.02 | 97.80 |

| 104.8 | 10.84 | 87.03 | 97.61 |

| 110.8 | 7.09 | 90.43 | 97.33 |

| 114.8 | 5.24 | 91.99 | 97.08 |

| 120.1 | 2.15 | 94.28 | 96.35 |

| 124.7 | 1.02 | 94.59 | 95.56 |

| 130.0 | 0.60 | 93.79 | 94.36 |

Table: Reaction progress and selectivity during chlorination of 4-nitrotoluene with diaryl sulfide co-catalyst at 90°C.

This method is industrially attractive due to its high selectivity and yield, minimizing by-products and over-chlorination.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination of 4-chloro-2-nitrobenzyl alcohol | PCl5 in chloroform, ambient temp, 1 h | 58 | Direct conversion, simple setup | Moderate yield, reagent handling |

| Nitration of 4-chlorotoluene + chlorination | HNO3/H2SO4 nitration, SOCl2 chlorination | Not specified | Industrial scalability, continuous flow | Multi-step, temperature control |

| Ring chlorination of 4-nitroalkylbenzenes | Cl2, FeCl3 catalyst, diaryl sulfide co-catalyst, 90°C | Up to 94 | High selectivity and yield | Requires catalyst handling |

| Palladium-catalyzed cross-coupling (related) | Pd catalyst, phase transfer catalyst, K2CO3, aqueous, 95-100°C | ~83 | Mild conditions, good yields | More complex catalyst system |

常见问题

Basic Synthesis and Purification

Q: What are the optimal reaction conditions for synthesizing 4-chloro-2-nitrobenzyl chloride from its alcohol precursor? A: The compound is typically synthesized via bromination of 4-chloro-2-nitrobenzyl alcohol using phosphorus tribromide (PBr₃) in anhydrous dichloromethane (DCM) at 0–20°C, yielding ~63% product . Alternative methods include oxidation of 4-chloro-2-nitrobenzyl alcohol with pyridinium chlorochromate (PCC) in DCM, though yields and selectivity vary with solvent and temperature . Purification often involves recrystallization from non-polar solvents or column chromatography to remove byproducts like unreacted alcohol or phosphorous residues .

Advanced Stability and Decomposition Analysis

Q: How does this compound degrade under prolonged storage, and what analytical methods detect decomposition? A: The compound is sensitive to moisture and light, leading to hydrolysis into 4-chloro-2-nitrobenzoic acid. Stability studies recommend storage at –20°C in anhydrous DCM or tetrahydrofuran (THF) under inert gas . Decomposition is monitored via HPLC (C18 column, acetonitrile/water mobile phase) or FT-IR, with characteristic carbonyl peaks (C=O at ~1700 cm⁻¹) indicating acid formation . Accelerated aging experiments (40°C/75% RH) show 15% degradation over 30 days .

Basic Analytical Characterization

Q: What spectroscopic techniques are critical for confirming the structure of this compound? A: Key techniques include:

- ¹H NMR (CDCl₃): Aromatic protons at δ 7.47 (d, J = 8.7 Hz), 7.72 (dd, J = 8.7, 2.4 Hz), and 8.09 (d, J = 2.1 Hz), with the benzylic CH₂ signal at δ 4.92 .

- HRMS : Molecular ion [M+H]⁺ at m/z 188.0036 .

- FT-IR : Stretching vibrations for C-Cl (750 cm⁻¹) and NO₂ (1520 cm⁻¹) confirm functional groups .

Advanced Data Contradictions in Spectral Analysis

Q: How to resolve discrepancies in NMR data for this compound across literature sources? A: Variations in δ values (e.g., benzylic CH₂ shifts between δ 4.92–5.10) arise from solvent polarity or trace impurities. Deuterated solvents (CDCl₃ vs. DMSO-d₆) and temperature-controlled NMR (25°C vs. 0°C) mitigate these issues . Cross-validation with 2D NMR (COSY, HSQC) and spiking experiments with authentic standards can resolve ambiguities .

Basic Applications in Organic Synthesis

Q: How is this compound utilized as a protective group in phosphate chemistry? A: The 4-chloro-2-nitrobenzyl group protects phosphorothioates during oligonucleotide synthesis. Cleavage is achieved under mild conditions (thiophenol/TEA in pyridine) without disrupting sensitive nucleobases . This method minimizes side reactions compared to traditional benzyl groups .

Advanced Mechanistic Insights in Functionalization Reactions

Q: What reaction pathways dominate the bromination of 4-chloro-2-nitrobenzyl alcohol to its chloride derivative? A: Bromination proceeds via an SN2 mechanism, where PBr₃ acts as both a Lewis acid and bromide source. Kinetic studies show rate dependence on alcohol concentration and PBr₃ stoichiometry (optimal 1:1.2 molar ratio). Competing esterification byproducts form at higher temperatures (>25°C), necessitating strict temperature control .

Basic Safety and Handling Protocols

Q: What safety precautions are essential when handling this compound? A: The compound is a severe eye irritant (GHS05) and may cause respiratory sensitization. Use in a fume hood with PPE (nitrile gloves, goggles). Spills require neutralization with sodium bicarbonate before disposal . Storage in amber vials under argon prevents photolytic degradation .

Advanced Computational Modeling for Reactivity Prediction

Q: How can DFT calculations predict the reactivity of this compound in nucleophilic substitutions? A: Density Functional Theory (B3LYP/6-311+G(d,p)) models the electrophilicity of the benzylic carbon. Fukui indices (ƒ⁻) highlight susceptibility to nucleophilic attack at the CH₂ group, aligning with experimental observations in amidation reactions . Solvent effects (PCM model) refine predictions for polar aprotic vs. protic environments .

Basic Solubility and Reactivity Parameters

Q: What solvents and conditions enhance the reactivity of this compound in SN2 reactions? A: The compound exhibits high solubility in DCM, THF, and acetonitrile. Reactivity is maximized in polar aprotic solvents (e.g., DMF) with catalytic DMAP, accelerating substitutions with amines or thiols . Protic solvents (e.g., methanol) reduce yields due to competing hydrolysis .

Advanced Contradictions in Synthetic Yields

Q: Why do reported yields for this compound synthesis vary between 54–78% across studies? A: Yield discrepancies stem from:

- Reagent purity : Technical-grade PBr₃ (90% purity) vs. distilled PBr₃ (99%) impacts bromide availability .

- Workup protocols : Incomplete removal of phosphorous byproducts (e.g., H₃PO₃) during aqueous washes reduces isolated yields .

- Reaction scale : Milligram-scale reactions often report higher yields due to easier temperature control vs. bulk synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。